5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
- 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-6-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)7-6-5(1-2-10-7)9-3-4-11-6/h3-4,7,10H,1-2H2,(H,12,13) |
InChI Key |
NZRMGTCCEDQGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=NC=CN=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.